molecular formula C16H19ClN2O2S B7680133 N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide

Katalognummer B7680133
Molekulargewicht: 338.9 g/mol
InChI-Schlüssel: NDTAKIIIANJAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied for its anti-tumor properties and is currently in the clinical trial phase for the treatment of B-cell malignancies.

Wirkmechanismus

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule that plays a critical role in the growth and survival of cancer cells. By inhibiting the activity of BTK, TAK-659 prevents the activation of downstream signaling pathways that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity in animal models. It has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. TAK-659 has also been found to be effective in combination with other anti-cancer drugs, such as rituximab and venetoclax.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high potency and selectivity for BTK. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. However, one of the limitations of TAK-659 is that it has a relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of TAK-659. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to explore the use of TAK-659 in combination with other anti-cancer drugs to improve its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify potential biomarkers that can be used to predict patient response to the drug.

Synthesemethoden

The synthesis of TAK-659 is a multi-step process that involves the reaction of several reagents under controlled conditions. The synthesis starts with the reaction of 3-chloro-4-methylbenzaldehyde with methylamine to form the intermediate, 3-chloro-4-methylbenzylamine. This intermediate is then reacted with 4-aminobenzyl alcohol to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies. It has been found to be effective in inhibiting the growth of various types of cancer cells, including B-cell lymphomas and leukemias. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule involved in the growth and survival of cancer cells.

Eigenschaften

IUPAC Name

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-12-3-4-14(9-16(12)17)10-18-15-7-5-13(6-8-15)11-19-22(2,20)21/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAKIIIANJAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=CC=C(C=C2)CNS(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.